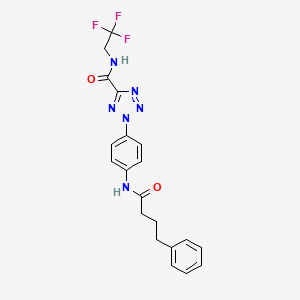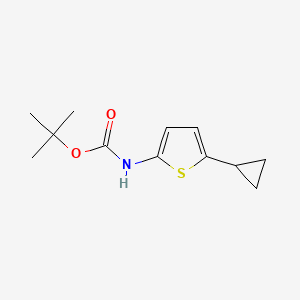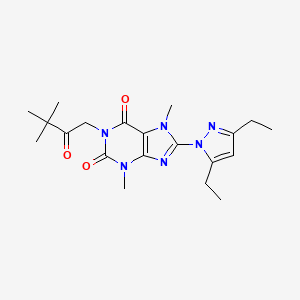![molecular formula C26H28N6O4 B2511142 6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 893934-04-8](/img/structure/B2511142.png)
6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of the 1,2,3-triazolo[4,5-d]pyrimidin-7-one family, which is known for its versatile binding behavior and potential biological activities. The structure of the compound suggests that it may have interesting chemical and pharmacological properties due to the presence of a triazolopyrimidine core, a benzylpiperidine moiety, and dimethoxyphenyl groups.
Synthesis Analysis
The synthesis of related triazolopyrimidinone derivatives has been reported in the literature. For instance, the synthesis of 6-mono- and 5,6-disubstituted 1,2,3-triazolo[4,5-d]pyrimidin-7-ones has been achieved through reactions involving N-substituted 4-amino-3-benzyl-1,2,3-triazole-5-carboxamides with reagents such as phosphorus oxochloride and dimethylformamide or triethyl orthoacetate and acetic anhydride . These methods provide yields ranging from 30% to 90%, depending on the reaction conditions and substituents involved.
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives can be complex, with potential for various substituents to influence the overall geometry and binding characteristics. For example, a structurally characterized compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine, exhibits a triclinic crystal system with specific cell constants and forms a two-dimensional supramolecular network through hydrogen bonding . This suggests that the compound of interest may also form intricate molecular geometries and engage in intermolecular interactions.
Chemical Reactions Analysis
The triazolopyrimidine core is known to participate in various chemical reactions, often acting as a ligand in complexation with metals. For instance, complexes with the ligand 4,6-dimethyl-1,2,3-triazolo[4,5-d]-pyrimidin-5,7-dionato and bipyrimidine have been synthesized, showing the ability of such ligands to chelate and bridge divalent cations like Zn, Cd, and Cu . This indicates that the compound may also exhibit the ability to form complexes with metal ions, which could be relevant for its potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives can vary widely depending on the substituents attached to the core structure. For example, the antibacterial activity of a related compound has been evaluated, showing good to moderate effectiveness against various Gram-positive and Gram-negative bacteria . Additionally, the antiallergic activities of thiadiazolotriazolopyrimidinone derivatives have been studied, with some compounds demonstrating promising antiallergic effects and low toxicity . These findings suggest that the compound of interest may also possess unique biological activities, which could be explored further in pharmacological studies.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has led to the development of various pyrimidinone and triazolopyrimidine derivatives through innovative synthetic routes. For instance, Hassneen and Abdallah (2003) elaborated on the synthesis of pyridinopyrimidinones and triazolopyrimidinones, highlighting the chemical reactivity of thioxopyrimidinyl derivatives when reacted with acetophenone and hydrazonoyl halides, leading to the formation of complex heterocyclic structures (Hassneen & Abdallah, 2003). This research underscores the versatility of pyrimidinone derivatives in synthesizing novel compounds with potential biological applications.
Antimicrobial Evaluation
The antimicrobial properties of novel heterocyclic compounds have been a significant focus. Abu-Hashem and El-Shazly (2019) synthesized a range of triazole, tetrazole, and spirocyclic derivatives, demonstrating potent antimicrobial activity against various bacterial and fungal species. This study highlights the potential of these novel compounds in addressing antimicrobial resistance (Abu-Hashem & El-Shazly, 2019).
Structure-Activity Relationship Studies
Investigating the structure-activity relationships (SAR) of these compounds provides insights into their potential therapeutic applications. For example, the synthesis of triazolopyridine, pyridotriazine, and hybrid derivatives by Flefel et al. (2018) involved detailed SAR studies, with some compounds exhibiting antimicrobial and antioxidant activities, suggesting their utility in developing new therapeutic agents (Flefel et al., 2018).
properties
IUPAC Name |
6-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O4/c1-35-21-9-8-20(15-22(21)36-2)32-25-24(28-29-32)26(34)31(17-27-25)16-23(33)30-12-10-19(11-13-30)14-18-6-4-3-5-7-18/h3-9,15,17,19H,10-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTXBIBTEWNMLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCC(CC4)CC5=CC=CC=C5)N=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

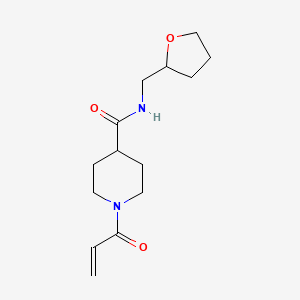
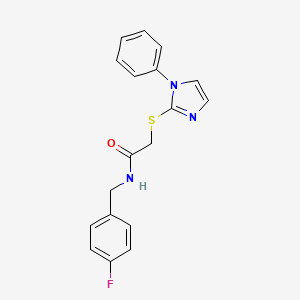
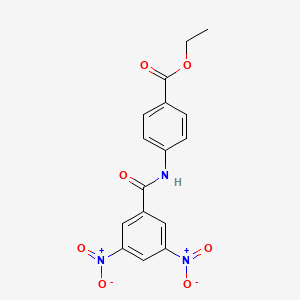
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one](/img/structure/B2511064.png)
![Tert-butyl N-[1-(4-bromopyrazol-1-yl)-2-phenylethyl]carbamate](/img/structure/B2511065.png)
![(1R,5S)-1-Methoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B2511068.png)
![3-benzyl-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2511070.png)
![7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2511071.png)
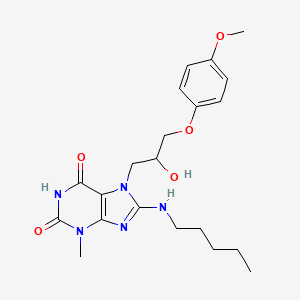
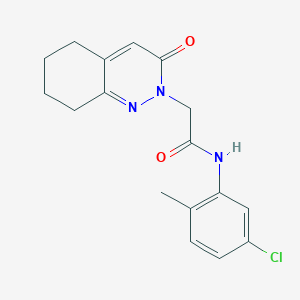
![2-(Furan-2-yl)-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2511075.png)
